3-[(1R)-1-Hydroxypropyl]benzonitrile 3-[(1R)-1-Hydroxypropyl]benzonitrile
Brand Name: Vulcanchem
CAS No.: 821799-14-8
VCID: VC16824100
InChI: InChI=1S/C10H11NO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,10,12H,2H2,1H3/t10-/m1/s1
SMILES:
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol

3-[(1R)-1-Hydroxypropyl]benzonitrile

CAS No.: 821799-14-8

Cat. No.: VC16824100

Molecular Formula: C10H11NO

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

3-[(1R)-1-Hydroxypropyl]benzonitrile - 821799-14-8

Specification

CAS No. 821799-14-8
Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
IUPAC Name 3-[(1R)-1-hydroxypropyl]benzonitrile
Standard InChI InChI=1S/C10H11NO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,10,12H,2H2,1H3/t10-/m1/s1
Standard InChI Key JKUICMQUKGWNDE-SNVBAGLBSA-N
Isomeric SMILES CC[C@H](C1=CC=CC(=C1)C#N)O
Canonical SMILES CCC(C1=CC=CC(=C1)C#N)O

Introduction

Overview of the Compound

3-[(1R)-1-Hydroxypropyl]benzonitrile is an organic compound characterized by a benzonitrile moiety with a hydroxylpropyl substituent at the meta position. Its structure includes a chiral center, making it significant in stereochemistry and biological activity. The compound is notable for its applications in pharmaceuticals and organic synthesis due to its functional groups, which allow for diverse chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of 3-[(1R)-1-Hydroxypropyl]benzonitrile typically involves:

  • Reduction of 3-cyanophenylacetone: This reaction uses chiral catalysts to ensure selective formation of the (1R) enantiomer.

  • Reagents and Conditions:

    • Common reducing agents include lithium aluminum hydride or sodium borohydride.

    • Chiral catalysts, such as BINAP-Ru complexes, are employed to achieve enantioselectivity.

    • Reaction conditions are optimized for temperature, solvent, and pH to maximize yield and purity.

For industrial-scale production, continuous flow reactors and automated systems are used to enhance efficiency, reduce costs, and ensure consistent quality.

Biological Activity

The compound exhibits notable biological activity due to its ability to interact with various molecular targets:

  • Hydrogen Bonding: The hydroxyl group enables hydrogen bonding with biological macromolecules, potentially influencing their structure and function.

  • Pharmacological Potential: Studies suggest that it may act on specific receptors or enzymes, making it a candidate for drug development in therapeutic areas such as enzyme inhibition or receptor modulation.

Applications

Pharmaceuticals:

  • The compound's unique structure allows it to modulate biological pathways, making it a promising candidate for developing new therapeutic agents.

  • Its enantioselectivity is particularly important in drug design, as different enantiomers can have varying efficacy and safety profiles.

Organic Synthesis:

  • The functional groups present in the molecule (hydroxyl and nitrile) enable participation in diverse chemical reactions such as oxidation, reduction, or substitution.

  • It serves as an intermediate in synthesizing more complex molecules.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-Amino-phenylpropanolContains an amino group instead of hydroxylPotentially different biological activities
4-HydroxybenzylamineHydroxyl group at the para positionDifferent reactivity due to positional variation
2-(Hydroxymethyl)benzamideContains an amide group alongside hydroxymethylDifferent functional properties

The uniqueness of 3-[(1R)-1-Hydroxypropyl]benzonitrile lies in its stereochemistry and functional groups, leading to distinct reactivity patterns compared to similar compounds. The (1R) enantiomer often exhibits pharmacological effects distinct from its (1S) counterpart.

Research Insights

Recent studies have focused on:

  • Understanding its binding affinity to specific enzymes or receptors.

  • Exploring its pharmacokinetics and pharmacodynamics for potential therapeutic applications.

  • Investigating its role as a building block in synthesizing bioactive molecules.

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